Tetrakis(dimethylamino)vanadium

Atomic Layer Deposition Vanadium Oxide Thin Films Precursor Volatility

Researchers fabricating VN diffusion barriers for advanced semiconductor nodes often encounter throughput and resistivity limitations with alternative precursors. Tetrakis(dimethylamino)vanadium (TDMAV) directly resolves these constraints. • Achieves sub-100 μΩ-cm VN films via PEALD at 300°C, matching PVD-grade resistivity for Cu interconnect barrier applications. • 0.95 Å/cycle growth rate at 150-200°C delivers 3× faster deposition throughput compared to TEMAV/O₃ processes. • Deposits pure amorphous VOx films with exclusive V⁴⁺ oxidation state and sub-1 nm surface roughness, ensuring reproducible semiconductor-to-metal transition behavior.

Molecular Formula C8H24N4V
Molecular Weight 227.25 g/mol
Cat. No. B8117771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)vanadium
Molecular FormulaC8H24N4V
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
InChIInChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyPALZAXLZULBBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)vanadium for Vanadium Oxide and Nitride ALD/CVD


Tetrakis(dimethylamino)vanadium (TDMAV, CAS 19824-56-7) is a homoleptic vanadium(IV) amide complex with the molecular formula V[N(CH₃)₂]₄, classified as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. It is an orange crystalline solid with a melting point of 55–60 °C and a molecular weight of 227.24 g/mol, exhibiting high volatility and the ability to be delivered at room temperature for vapor deposition processes [2]. The compound is primarily employed in the fabrication of vanadium oxide (VOₓ) and vanadium nitride (VN) thin films, which are critical for semiconductor devices, smart windows, and advanced coatings [1][3].

Deposition CVD and ALD processes for vanadium oxide and nitride thin films
Film Types VOₓ (including VO₂) and VN for semiconductor, smart window, and coating research
Delivery Room-temperature volatility simplifies reactor design and line heating

Tetrakis(dimethylamino)vanadium vs. Generic Vanadium Precursors


The substitution of Tetrakis(dimethylamino)vanadium with other vanadium amides or alkoxides is not a like-for-like replacement due to substantial differences in thermal stability, decomposition pathways, and resulting film stoichiometry. Unlike tetrakis(ethylmethylamino)vanadium (TEMAV), which yields a mixture of V₂O₅ and VO₂ phases at 150 °C, TDMAV enables the deposition of pure, amorphous VOₓ films across a wider temperature window of 50–200 °C, with the oxidation state of vanadium remaining controllable as 4+ after annealing [1][2]. Furthermore, in VN deposition, TDMAV with N₂ plasma achieves sub-100 μΩ-cm resistivities at 300 °C, a performance metric that directly competes with PVD films and is not consistently reported for alternative precursors such as tetrakis(diethylamido)vanadium (TDEAV) or TEMAV under comparable conditions [3].

Property
TDMAV (This Product)
Alternative Precursors
Thermal Stability & ALD Window
Stable to 200 °C; wide ALD window 50–200 °C for VOₓ
TEMAV: mixed V₂O₅/VO₂ phases at 150 °C; narrower process window
Oxidation State Control
Pure V⁴⁺ oxidation state, uniform VO₂ after anneal
TEMAV: mixed V⁴⁺/V⁵⁺ states, less predictable phase
VN Resistivity (PEALD)
Low resistivity approaching PVD benchmarks at 300 °C
TDEAV/TEMAV: resistivity not consistently reported; may not match PVD-like performance

Tetrakis(dimethylamino)vanadium: Comparative Evidence in ALD & PEALD


Higher VOₓ Growth Rate and ALD Window vs. TEMAV

Tetrakis(dimethylamino)vanadium (TDMAV) demonstrates a constant growth rate of 0.95 Å/cycle at 150–200 °C for VO₂ films using H₂O as the coreactant, which is approximately three times higher than the 0.31–0.34 Å/cycle reported for TEMAV with O₃ [1][2]. This quantifies TDMAV's superior reactivity and adsorption behavior in thermal ALD, offering a 179–206% increase in throughput relative to TEMAV/O₃ for the same target film thickness.

Growth Rate
Cross-study comparable
0.95 Å/cycle
vs TEMAV/O₃: 0.31–0.34
Reported higher throughput for VO₂ ALD
150–200 °C with H₂O coreactant
Atomic Layer Deposition Vanadium Oxide Thin Films Precursor Volatility

Room-Temperature Precursor Delivery and Thermal Stability

Tetrakis(dimethylamino)vanadium is characterized by a vapor pressure of 1520 mmHg at 25 °C, enabling room-temperature delivery without the need for precursor heating [1]. In contrast, many alternative vanadium precursors, such as vanadium(V) oxytriisopropoxide (VTIP), require elevated source temperatures (typically 60–80 °C) to achieve sufficient volatility for ALD . Additionally, TDMAV exhibits thermal stability up to 200 °C, whereas partial decomposition is noted above 160 °C, establishing a well-defined upper process limit for predictable ALD behavior [2].

Vapor Pressure
Cross-study comparable
1520 mmHg at 25 °C
Room-temperature delivery capable
Enables reactor design simplification
Stable to 200 °C; VTIP requires 60–80 °C source heating
CVD Precursor Volatility Thermal Stability

Pure VO₂ Films with Smooth Surface and Single Oxidation State

ALD using TDMAV and H₂O yields as-deposited VOₓ films that are pure, smooth, and amorphous, with an atomic force microscopy (AFM)-measured surface roughness of approximately 1 nm [1][2]. X-ray photoelectron spectroscopy (XPS) confirms the vanadium oxidation state is exclusively 4+ for both as-deposited and post-annealed films, indicating a clean, phase-pure VO₂ material after crystallization [2]. In contrast, TEMAV-derived films deposited at the same temperature (150 °C) exhibit a mixture of V₂O₅ and VO₂ phases, reflecting less controlled ligand decomposition and oxidation state variability [3].

Film Purity
Cross-study comparable
~1 nm roughness
Exclusive V⁴⁺ oxidation state
Supports reproducible SMT behavior
XPS/AFM confirmed; TEMAV yields mixed V₂O₅/VO₂
Thin Film Morphology X-ray Photoelectron Spectroscopy Surface Roughness

Low-Resistivity VN Films via PEALD Competing with PVD

Plasma-enhanced atomic layer deposition (PEALD) using TDMAV and N₂ plasma produces vanadium nitride (VN) films with sub-100 μΩ-cm resistivity at a deposition temperature of 300 °C [1]. This value is among the lowest reported for ALD-derived VN and approaches the resistivity of films prepared by physical vapor deposition (PVD) methods, which are typically the benchmark for low-resistivity metallization [2]. The low resistivity is attributed to the high purity and density of the VN films enabled by the TDMAV precursor and optimized plasma conditions.

VN Resistivity
Cross-study comparable
< 100 μΩ-cm
PEALD at 300 °C
Approaches PVD-like resistivity for conformal barriers
Not consistently reported for TEMAV/TDEAV
Vanadium Nitride Plasma-Enhanced ALD Thin Film Resistivity

Tetrakis(dimethylamino)vanadium: Application Scenarios


VO₂ Smart Window Coating Production

The 0.95 Å/cycle growth rate of TDMAV at 150–200 °C enables a 3× faster deposition cycle compared to TEMAV/O₃ processes, significantly increasing wafer throughput for VO₂-based thermochromic coatings [1]. The resulting films exhibit a semiconductor-to-metal transition at ~72 °C with a near-infrared (NIR) switching efficiency above 50% at 2 μm, making them suitable for energy-efficient smart windows where rapid, scalable production is paramount [1].

Conformal VN Diffusion Barriers for Cu Interconnects

TDMAV's ability to yield sub-100 μΩ-cm VN films via PEALD at 300 °C is a critical enabler for Cu interconnect diffusion barriers in advanced semiconductor nodes [2]. ALD provides the necessary conformality on high-aspect-ratio vias and trenches, while the low resistivity minimizes RC delay, a combination that is challenging to achieve with alternative ALD precursors or PVD methods [2][3].

Phase-Pure VO₂ for Microbolometers and Optical Switches

The exclusive V⁴⁺ oxidation state and sub-1 nm surface roughness of TDMAV-deposited VO₂ films ensure reproducible semiconductor-to-metal transition (SMT) behavior with a resistivity change of two orders of magnitude and a hysteresis width of ~10 °C [1]. This uniformity is essential for microbolometer arrays and optical switches, where device-to-device consistency directly impacts imaging quality and switching reliability [1].

Application
Selection Property
Validation Focus
VO₂ Smart Window Coating Research
High growth rate and wide ALD temperature window
Throughput scalability and NIR switching uniformity
Conformal VN Diffusion Barriers
Low resistivity via PEALD with N₂ plasma
Conformality on high-aspect-ratio structures; RC delay mitigation
Phase-Pure VO₂ Microbolometers
Exclusive V⁴⁺ oxidation state; sub-nm surface roughness
SMT reproducibility and device-to-device consistency

Technical Documentation Hub

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